molecular formula C9H6BrClN2 B1381644 6-Bromo-1-chloroisoquinolin-5-amine CAS No. 1889108-83-1

6-Bromo-1-chloroisoquinolin-5-amine

Cat. No.: B1381644
CAS No.: 1889108-83-1
M. Wt: 257.51 g/mol
InChI Key: YSRFNEGPFVGVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amines, such as 6-Bromo-1-chloroisoquinolin-5-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the reactions of alkyl halides with ammonia and other amines . A more specific synthesis protocol for quinoline derivatives involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde .


Molecular Structure Analysis

The molecular formula of this compound is C9H6BrClN2. Its average mass is 242.500 Da and its monoisotopic mass is 240.929382 Da .


Chemical Reactions Analysis

Amines, such as this compound, can undergo various reactions. The two most general reactions of amines are alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

This compound is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Palladium-Catalyzed Amination Reactions

6-Bromo-1-chloroisoquinolin-5-amine and its derivatives have been studied in palladium-catalyzed amination reactions. These reactions are significant in synthesizing various aromatic amines, which are crucial intermediates in pharmaceutical and agrochemical products. A study demonstrated the effective preparation of 1-aminonaphthalenes and aminoquinolines through palladium-catalyzed aryl amination under microwave conditions, showing improvements in yields for quinoline substrates (Wang, Magnin, & Hamann, 2003).

Buchwald-Hartwig Chemistry

The application of Buchwald-Hartwig chemistry in synthesizing ligands for Src homology 3 (SH3) domains, which are important for mediating biological processes, is another area of interest. This approach has been used to synthesize 6-heterocyclic substituted 2-aminoquinolines, providing ligands with increased binding affinity for the SH3 domain. The key step involves the selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride (Smith, Jones, Booker, & Pyke, 2008).

Synthesis of Quinoline Derivatives

This compound is also involved in the synthesis of various quinoline derivatives. For instance, it was used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, offering insights into regioselectivity in nucleophilic substitution reactions of the bromo-quinoline dione with amines (Choi & Chi, 2004).

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active molecules, such as those with pharmacological activities like anti-inflammatory and antibacterial properties. A study details the synthesis of various 6-bromoquinazolinones derivatives and their pharmacological screening (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Safety and Hazards

While specific safety data for 6-Bromo-1-chloroisoquinolin-5-amine is not available, similar compounds like 5-Amino-1-chloroisoquinoline have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for 6-Bromo-1-chloroisoquinolin-5-amine are not available, quinoline derivatives have been studied extensively due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Properties

IUPAC Name

6-bromo-1-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-2-1-6-5(8(7)12)3-4-13-9(6)11/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRFNEGPFVGVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-chloroisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-chloroisoquinolin-5-amine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-chloroisoquinolin-5-amine
Reactant of Route 4
6-Bromo-1-chloroisoquinolin-5-amine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1-chloroisoquinolin-5-amine
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-chloroisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.